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molecular formula C12H13N3O2 B8490299 ethyl 6-(2-methyl-1H-imidazol-1-yl)nicotinate

ethyl 6-(2-methyl-1H-imidazol-1-yl)nicotinate

Cat. No. B8490299
M. Wt: 231.25 g/mol
InChI Key: PRPNJIXRSGANGH-UHFFFAOYSA-N
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Patent
US09150569B2

Procedure details

In DMSO (5 mL) was dissolved 2-methyl-1H-imidazole (575 mg, 7.00 mmol). To the solution 60% sodium hydride (in oil) (323 mg, 8.08 mmol) was added at 0° C. and the mixture was stirred at room temperature for 30 minutes. Ethyl 6-chloronicotinate (1.00 g, 5.39 mmol) was added and the mixture was stirred at room temperature for 30 minutes. Water was added to the reaction mixture. Extraction with ethyl acetate, washing with saturated brine and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/methanol=97/3) to give ethyl 6-(2-methyl-1H-imidazol-1-yl)nicotinate (455 mg, 37% yield).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
323 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
575 mg
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[H-].[Na+].Cl[C:10]1[CH:20]=[CH:19][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][N:11]=1.O>CS(C)=O>[CH3:1][C:2]1[N:3]([C:10]2[CH:20]=[CH:19][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][N:11]=2)[CH:4]=[CH:5][N:6]=1 |f:1.2|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
323 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)OCC)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
575 mg
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
WASH
Type
WASH
Details
washing with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent in the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform/methanol=97/3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1N(C=CN1)C1=NC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 455 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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